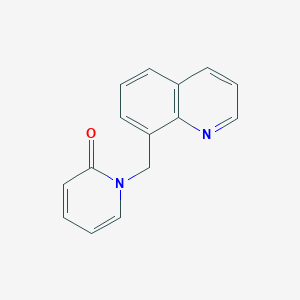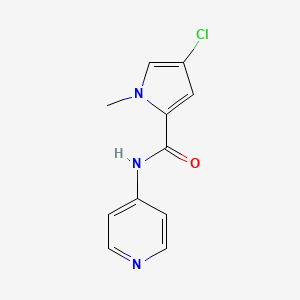
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide reduces the activity of these cytokines, which are important for the immune system. This leads to a reduction in the inflammation that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with autoimmune diseases. This leads to a reduction in the inflammation that is associated with these diseases. 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information about its mechanism of action and potential therapeutic applications. However, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of JAK3 on the immune system. It also has the potential to affect other signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide. One direction is to study its potential use in the treatment of other autoimmune diseases, such as lupus and type 1 diabetes. Another direction is to study its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide in patients with autoimmune diseases.
Méthodes De Synthèse
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2005 article by researchers at Pfizer.
Applications De Recherche Scientifique
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide was shown to be effective in reducing the symptoms of rheumatoid arthritis. It has also been studied for its potential use in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-8(12)6-10(15)11(16)14-9-2-4-13-5-3-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNZTNHPMSXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)

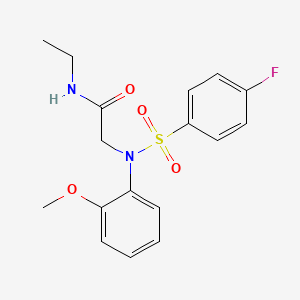

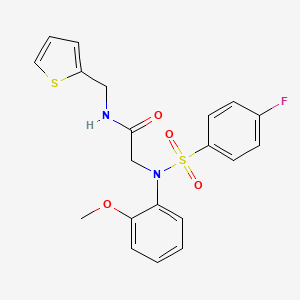
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
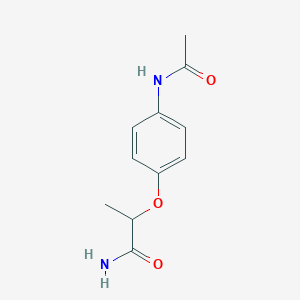
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
